molecular formula C11H12O3 B12073245 (4-Methoxy-3-vinyl-phenyl)-acetic acid

(4-Methoxy-3-vinyl-phenyl)-acetic acid

Cat. No.: B12073245
M. Wt: 192.21 g/mol
InChI Key: JYHXFBNAHVBRDO-UHFFFAOYSA-N
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Description

(4-Methoxy-3-vinyl-phenyl)-acetic acid is a chemical building block of interest in organic synthesis and pharmaceutical research. The compound features a phenylacetic acid core functionalized with both a methoxy and a vinyl substituent on the aromatic ring. The molecular formula for this compound is C12H14O3, and it has a molecular weight of 206.24 g/mol . The presence of a vinyl group (-CH=CH2) provides a versatile handle for further chemical transformations, making it a valuable intermediate for constructing more complex molecular architectures. The acetic acid moiety allows for salt formation or further derivatization into esters and amides. While specific biological data for this compound is not available, structural analogs based on the phenylacetic acid scaffold are frequently explored in medicinal chemistry for their diverse biological activities. This product is intended for research applications such as method development, chemical synthesis, and exploratory studies in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and handle all chemicals appropriately.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-(3-ethenyl-4-methoxyphenyl)acetic acid

InChI

InChI=1S/C11H12O3/c1-3-9-6-8(7-11(12)13)4-5-10(9)14-2/h3-6H,1,7H2,2H3,(H,12,13)

InChI Key

JYHXFBNAHVBRDO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)C=C

Origin of Product

United States

Reactivity and Derivatization Strategies for 4 Methoxy 3 Vinyl Phenyl Acetic Acid and Its Structural Congeners

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the molecule's reactivity, enabling transformations such as decarboxylative couplings and functionalization at the adjacent alpha-carbon.

Decarboxylative cross-coupling has emerged as a powerful synthetic tool, utilizing readily available carboxylic acids as substitutes for traditional organometallic reagents. acs.orgnih.gov This method offers advantages in terms of cost, availability, and operational simplicity. acs.org In this process, the carboxylic acid undergoes decarboxylation to form a reactive intermediate that can then couple with various nucleophiles.

Recent advancements have demonstrated the decarboxylative coupling of carboxylic acids with a wide range of nucleophiles, including amines, alcohols, and even electron-rich arenes for C-C bond formation. nih.gov These reactions are often facilitated by transition metal catalysts, such as copper or palladium, and can be promoted by photoredox catalysis. acs.orgnih.govacs.org For instance, visible-light-induced decarboxylative sulfonylation of cinnamic acids has been achieved using organic photocatalysts. acs.org This suggests that (4-Methoxy-3-vinyl-phenyl)-acetic acid could potentially undergo similar transformations to yield a variety of functionalized products. The general mechanism involves the formation of a carboxylate intermediate, followed by decarboxylation to generate a carbanion or radical, which then reacts with the coupling partner. nih.gov

Table 1: Examples of Decarboxylative Coupling Reactions

Carboxylic Acid TypeCoupling PartnerCatalyst SystemProduct Type
Aryl Acetic AcidsAryl HalidesPalladium/CopperBiaryls
Alkyl Carboxylic AcidsVinyl HalidesPhotoredox/NickelVinylated Alkanes
Cinnamic AcidsSulfonylazidesRhodamine BVinyl Sulfones
Arylacetic AcidsAminesCopperN-Aryl-alpha-amino acids

This table presents a summary of representative decarboxylative coupling reactions and is not an exhaustive list.

The carbon atom alpha to the carboxylic acid group in aryl acetic acids is amenable to various functionalization reactions, most notably α-arylation.

Palladium-catalyzed α-arylation has become a cornerstone for the synthesis of α-aryl carboxylic acid derivatives, which are prevalent in many biologically active compounds. nih.govnih.gov This reaction typically involves the coupling of an enolate, generated from the aryl acetic acid derivative, with an aryl halide. acs.orgorganic-chemistry.org The development of specialized ligands has significantly broadened the scope of this reaction, allowing for the use of various aryl halides and ester derivatives. organic-chemistry.org

While direct α-arylation of carboxylic acids can be challenging due to competing reactions, methods have been developed using a deprotonative cross-coupling process (DCCP). acs.orgorganic-chemistry.org These protocols have been successfully applied to a range of aryl acetic acids and aryl halides. acs.orgacs.org For example, 4-methoxyphenylacetic acid has been shown to undergo palladium-catalyzed α-arylation with aryl bromides in high yield. acs.org The reaction conditions often employ a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base to generate the enolate. acs.orgorganic-chemistry.org

Table 2: Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives

Aryl Acetic Acid DerivativeAryl HalideCatalyst/LigandBaseYield
4-Methoxyphenyl Acetic Acid1-Bromo-4-tert-butylbenzenePd(OAc)2/NiXantphosKN(SiMe3)286% acs.org
2-Naphthyl Acetic Acid1-Bromo-4-tert-butylbenzenePd(OAc)2/NiXantphosKN(SiMe3)273% acs.org
4-Fluorophenyl Acetic Acid1-Bromo-4-tert-butylbenzenePd(OAc)2/NiXantphosKN(SiMe3)281% acs.org

This table showcases representative examples of palladium-catalyzed α-arylation reactions of aryl acetic acid derivatives. acs.org

Functionalization of the Alpha-Carbon of the Acetic Acid Side Chain

Reactivity of the Vinyl Group in this compound

The vinyl group, being an electron-rich alkene, is susceptible to a variety of addition and functionalization reactions. Its conjugation with the aromatic ring influences its reactivity.

The vinyl group in styrenic systems readily undergoes electrophilic addition reactions. The presence of the electron-donating methoxy (B1213986) group on the benzene (B151609) ring activates the vinyl group towards electrophiles. quora.com The mechanism involves the attack of the π-electrons of the double bond on an electrophile, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org

Furthermore, the vinyl group can participate in cycloaddition reactions, particularly [2+2] cycloadditions, to form cyclobutane (B1203170) rings. nih.govresearchgate.netnih.gov These reactions can be initiated by photoredox catalysis, often using ruthenium or iridium complexes, or even organic dyes. nih.govnih.gov The reaction can proceed via a radical cation intermediate. researchgate.net Crossed [2+2] cycloadditions between two different styrenes are also possible, allowing for the synthesis of unsymmetrically substituted cyclobutanes. nih.govresearchgate.net

Free-radical addition is another important reaction pathway for vinyl aromatic compounds. wikipedia.org This process is typically initiated by a radical species that adds to the double bond, generating a new radical intermediate which can then propagate a chain reaction or be trapped. libretexts.org The regioselectivity of the addition is often governed by the stability of the resulting radical intermediate. wikipedia.orglibretexts.org

Recent advances in photoredox catalysis have enabled the enantioselective addition of alkyl radicals to alkenes, including styrenic systems. acs.org These reactions can be catalyzed by chiral transition metal complexes, such as those of rhodium, and proceed under mild conditions. acs.org This opens up possibilities for the asymmetric functionalization of the vinyl group in this compound.

Transvinylation Processes

The carboxylic acid group of this compound is amenable to transvinylation, a reaction that converts it into a vinyl ester. This transformation is typically achieved by reacting the carboxylic acid with a vinyl source, most commonly vinyl acetate (B1210297), in the presence of a transition metal catalyst. mdpi.com

The reaction involves the transfer of a vinyl group from vinyl acetate to the phenylacetic acid derivative. mdpi.com Palladium, ruthenium, and mercury salts have been historically used as catalysts for this process. tue.nlresearchgate.nettaylorfrancis.com For instance, palladium(II) acetate is a frequently employed catalyst, often requiring a base or acid promoter to facilitate the reaction. mdpi.comresearchgate.net Ruthenium complexes have also emerged as effective catalysts, offering an alternative to the more toxic mercury-based systems. taylorfrancis.com

Studies on phenylacetic acid itself have shown that its reaction with vinyl acetate can be promoted by various catalysts, including both traditional transvinylation catalysts and, surprisingly, some metathesis catalysts, although yields can be variable. researchgate.net The efficiency of the transvinylation of dicarboxylic acids can be hampered by rapid catalyst deactivation, sometimes necessitating sequential additions of the catalyst to achieve higher yields of the desired divinyl ester. researchgate.net For this compound, this process would yield (4-Methoxy-3-vinyl-phenyl)-vinyl acetate, a monomer that could be valuable in polymer chemistry.

Table 1: Catalytic Systems for Transvinylation of Carboxylic Acids
CatalystVinyl SourceTypical ConditionsKey FindingsReference
Palladium(II) AcetateVinyl AcetateAcidic or basic promoters (e.g., KOH, H₂SO₄)Effective but can suffer from deactivation into metallic palladium. mdpi.comresearchgate.net
Ruthenium ComplexesVinyl AcetateVaries with complexProposed as a less toxic and effective alternative to mercury salts. taylorfrancis.com
Mercury(II) AcetateVinyl AcetateOften with a strong acid co-catalyst (e.g., H₂SO₄)Historically used, but high toxicity is a major drawback. tue.nl
Iridium ComplexesVinyl AcetateVaries with complexHave been suggested as potential catalysts for transvinylation. researchgate.net

Conjugate Additions to Vinyl-Substituted Aromatic Systems

The vinyl group on the aromatic ring of this compound serves as a Michael acceptor, making it susceptible to conjugate addition (or Michael 1,4-addition) reactions. wikipedia.org This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of nucleophiles at the β-position of the vinyl group. researchgate.netthieme-connect.com

A diverse range of nucleophiles can participate in this reaction, including:

Carbon-centered nucleophiles: Stabilized carbanions such as those derived from malonates, β-ketoesters, and nitroalkanes. thieme-connect.com

Nitrogen-centered nucleophiles: Amines and their derivatives can undergo aza-Michael additions. researchgate.net

Oxygen and Sulfur nucleophiles: Alcohols and thiols can add across the double bond in oxa- and thia-Michael reactions, respectively. researchgate.net

Table 2: Examples of Conjugate Additions to Vinyl Aromatic Systems
Nucleophile TypeExample NucleophileCatalyst/PromoterProduct TypeReference
CarbonOrganolithium reagentsNoneFunctionalized alkyl chains nsf.gov
CarbonAromatic C-H bondsB(C₆F₅)₃ (Lewis Acid)Hydroarylation products acs.org
NitrogenAminesBase or Acid Catalysisβ-Amino acid derivatives researchgate.net
SulfurSodium methanesulfinateAcetic AcidSulfone-containing compounds researchgate.net
Carbon3-Fluoro-oxindolesBifunctional tertiary amine–thioureaChiral 3-fluoro-3-substituted oxindoles rsc.org

Aromatic Ring Functionalization

Directed C-H Activation and Deuteration Strategies

The functional groups present in this compound can direct the selective functionalization of otherwise inert C-H bonds on the aromatic ring. The carboxylic acid moiety, in particular, is a powerful directing group for transition-metal-catalyzed C-H activation. rsc.orgacs.org

Ortho-Functionalization: The native carboxyl group can chelate to a metal center (e.g., Palladium(II)) and direct functionalization to the ortho-positions (C-2 and C-6). rsc.org This strategy has been successfully applied to phenylacetic acids for C-H acetoxylation and for direct lactonization to form benzofuranone scaffolds. rsc.orgacs.org

Meta-Functionalization: More advanced catalytic systems, often employing a U-shaped template, have enabled the functionalization of the more distant meta-C-H bonds. For instance, rhodium-catalyzed meta-C-H alkynylation of phenylacetic acids has been demonstrated, showcasing the potential to introduce substituents at the C-5 position. rsc.org

Deuteration , the replacement of hydrogen with its isotope deuterium (B1214612), is another important modification. For aromatic rings, this can be achieved via electrophilic aromatic substitution using strong deuterated acids like D₂SO₄ in D₂O. youtube.comaklectures.com This method generally leads to the exchange of all acidic protons on the ring. youtube.com Alternatively, metal-catalyzed C-H activation can provide a more selective route. The same directing group strategies can be applied for deuteration; for example, palladium-catalyzed ortho-deuteration of phenylacetic acid derivatives has been achieved with high isotopic enrichment. tcgls.com

Table 3: Directed C-H Activation and Deuteration of Phenylacetic Acid Scaffolds
ReactionPositionCatalyst/ReagentDirecting GroupReference
AcetoxylationorthoPd(II)Native Carboxyl rsc.org
LactonizationorthoPd(II)Native Carboxyl acs.org
AlkynylationmetaRh(I)Native Carboxyl (with template) rsc.org
DeuterationorthoPd(II)Pendant Directing Group tcgls.com
Deuterationall ring positionsD₂SO₄/D₂ONone (General Acid Catalysis) youtube.comaklectures.com

Electrophilic Aromatic Substitution Patterns Governed by Methoxy and Vinyl Groups

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying the benzene ring. The regiochemical outcome of EAS on this compound is determined by the combined directing effects of the methoxy and vinyl substituents. wikipedia.org

Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group. organicchemistrytutor.com The oxygen atom donates electron density to the ring via a powerful +R (resonance) effect, which far outweighs its -I (inductive) effect. This donation increases the electron density at the positions ortho (C-3 and C-5) and para (C-6) to the methoxy group, making them more nucleophilic and reactive towards electrophiles. libretexts.orgpressbooks.pub

Vinyl Group (-CH=CH₂): The vinyl group is also an activating, ortho-, para-director. quora.com It can donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (sigma complex) formed during electrophilic attack at its ortho (C-2 and C-4) and para (C-6) positions. quora.com

In this compound, these two groups are in a competitive arrangement. The methoxy group is a significantly stronger activating group than the vinyl group. wizeprep.com Therefore, the regioselectivity of EAS reactions will be predominantly controlled by the methoxy group. The positions most activated for substitution are C-5 (ortho to methoxy, meta to vinyl) and C-1 (para to methoxy, but already substituted). The C-2 position is ortho to the vinyl group and meta to the methoxy group, making it less activated. Steric hindrance from the adjacent vinyl and acetic acid groups might further influence the outcome, likely favoring substitution at the less hindered C-5 position.

Table 4: Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentEffect on ReactivityDirecting InfluencePrimary MechanismReference
Methoxy (-OCH₃)Strongly Activatingortho, paraResonance (Electron Donation) organicchemistrytutor.comlibretexts.org
Vinyl (-CH=CH₂)Activatingortho, paraResonance (Electron Donation) quora.com
Alkyl (-CH₂COOH)Weakly Activatingortho, paraInductive (Electron Donation) libretexts.org

Cascade and Multicomponent Reactions for Advanced Derivatization

The multiple functional groups in this compound make it an excellent substrate for cascade and multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular architectures in a single operation. wikipedia.orgtcichemicals.com

Multicomponent Reactions (MCRs): MCRs are one-pot processes where three or more reactants combine to form a single product that incorporates most or all of the atoms of the starting materials. wikipedia.org The carboxylic acid functionality of this compound makes it a suitable component for several well-known MCRs:

Passerini Reaction: A three-component reaction between a carboxylic acid, an isocyanide, and a carbonyl compound (aldehyde or ketone) to yield an α-acyloxy carboxamide. nih.gov

Ugi Reaction: A highly versatile four-component reaction involving a carboxylic acid, an isocyanide, an amine, and a carbonyl compound, producing an α-acylamino carboxamide. organic-chemistry.org

By employing this compound in these reactions, its entire structural motif can be incorporated into complex, peptide-like scaffolds, which is of significant interest in medicinal chemistry. researchgate.net

Cascade Reactions: These are sequential transformations that occur in one pot, where the product of one reaction becomes the substrate for the next. The vinyl and carboxylic acid groups can participate in elegant cascade sequences. For example, an iridium-catalyzed formal [3+2] cycloaddition between phenylacetic acids and vinylcyclopropanes has been reported, demonstrating how the carboxylic acid can be part of a cycloaddition cascade. acs.org The vinyl group could participate in sequences like a Heck reaction followed by an intramolecular cyclization or a Diels-Alder reaction with a suitable diene. The combination of functionalities allows for the design of novel cascades to build complex heterocyclic and polycyclic systems.

Table 5: Potential Multicomponent Reactions (MCRs) for this compound
Reaction NameNumber of ComponentsOther ReactantsProduct Core StructureReference
Passerini Reaction3Isocyanide, Aldehyde/Ketoneα-Acyloxy carboxamide nih.gov
Ugi Reaction4Isocyanide, Aldehyde/Ketone, Amineα-Acylamino carboxamide organic-chemistry.org
Petasis Reaction3Amine, Organoboronic acid, Aldehydeβ-Amino alcohol derivative (if used as aldehyde component after reduction) nih.gov

Mechanistic Investigations of Reactions Involving Aryl Acetic Acids with Methoxy and Vinyl Functionalities

Elucidation of Decarboxylation Mechanisms in Aryl Acetic Acids

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a pivotal transformation in organic synthesis. For aryl acetic acids, this process can proceed through distinct ionic or radical pathways, often influenced by the reaction conditions and catalysts employed.

The decarboxylation of certain aryl acetic acids can proceed via an ionic mechanism, leading to the formation of a benzylic nucleophile. This pathway is particularly relevant for arylacetates that are electron-poor. dntb.gov.ua In such cases, the reaction can be initiated by a copper catalyst, facilitating the direct and chemoselective decarboxylative amination of the aryl acetate (B1210297). dntb.gov.ua The process occurs under relatively mild conditions, often at or near room temperature, and is compatible with various functional groups. dntb.gov.ua

The proposed mechanism suggests that the ionic decarboxylation of the carboxylic acid generates a benzylic anion. This nucleophilic intermediate can then participate in subsequent bond-forming reactions. For instance, in the presence of an amine, a Chan-Evans-Lam type amination can occur. dntb.gov.ua This type of decarboxylative cross-coupling avoids the need for traditional organohalide coupling partners and represents a more direct use of carboxylic acids as nucleophile surrogates. dntb.gov.uaacs.org The challenge in these reactions lies in inducing decarboxylation of the unmodified acid while enabling efficient interception of the resulting nucleophile by a transition-metal complex. acs.org

The table below summarizes key aspects of ionic decarboxylation of aryl acetic acids.

Table 1: Features of Ionic Decarboxylation of Aryl Acetic Acids
Feature Description Source(s)
Mechanism Involves the formation of a benzylic carbanion (nucleophile) upon loss of CO2. dntb.gov.ua
Substrate Scope Particularly effective for electron-poor arylacetates. dntb.gov.ua
Catalysis Often mediated by copper catalysts. dntb.gov.ua
Key Intermediate Benzylic nucleophile. dntb.gov.ua
Subsequent Reactions The benzylic nucleophile can be trapped by various electrophiles, such as in Chan-Evans-Lam amination. dntb.gov.ua

An alternative and widely studied pathway for the decarboxylation of carboxylic acids involves radical intermediates. A common method for generating these radicals is through a ligand-to-metal charge transfer (LMCT) process, often facilitated by photoredox catalysis. nih.govresearchgate.net In this mechanism, a metal-carboxylate complex, formed in situ, absorbs light, leading to an excited state. nih.gov

For example, in a copper-mediated decarboxylative coupling, a Cu(II)-carboxylate complex is formed first. nih.gov Visible light irradiation excites this complex to an LMCT state, initiating the radical decarboxylation that drives the oxidative cross-coupling. nih.gov Similarly, chromium(III) carboxylate complexes can undergo light-induced LMCT to generate a carboxyl radical and a Cr(II) species, leading to the formation of an alkyl radical that can participate in further reactions. acs.org

In the context of photoredox-catalyzed decarboxylation, copper(II) carboxylate complexes play a crucial role as the light-absorbing species, or chromophores. nih.govnih.gov These complexes are typically formed in situ from a Cu(II) salt and the deprotonated carboxylic acid. nih.gov The structure and coordination geometry of these Cu(II)-carboxylate complexes can influence their ability to initiate light-induced decarboxylation. nih.govuni-regensburg.de

Upon absorption of visible light, the Cu(II) carboxylate complex is excited to a ligand-to-metal charge transfer (LMCT) state. nih.gov This excited state facilitates the transfer of an electron from one of the carboxylate ligands to the copper(II) center, leading to the formation of a carboxyl radical and a Cu(I) species. nih.gov The subsequent rapid loss of CO2 from the carboxyl radical generates a carbon-centered radical, which can then be oxidized by the copper(II) center to form a carbocation, or participate in other radical-mediated transformations. nih.govwvu.edu The ability of the Cu(II) species to act as both the photosensitizer and the oxidant for the resulting radical makes this a highly efficient catalytic system. nih.gov

The table below outlines the key steps in the LMCT-initiated radical decarboxylation involving a Cu(II) carboxylate chromophore.

Table 2: Steps in LMCT-Initiated Radical Decarboxylation
Step Description Source(s)
1. Complex Formation A Copper(II) salt reacts with the deprotonated carboxylic acid to form a Cu(II)-carboxylate complex. nih.govnih.gov
2. Photoexcitation The Cu(II)-carboxylate complex (chromophore) absorbs visible light, promoting it to an LMCT excited state. nih.gov
3. Radical Formation In the excited state, an electron is transferred from the carboxylate ligand to the Cu(II) center, leading to homolytic cleavage and the formation of a carboxyl radical and a Cu(I) species. nih.gov
4. Decarboxylation The highly unstable carboxyl radical rapidly loses a molecule of carbon dioxide to form a carbon-centered radical. nih.gov
5. Subsequent Reaction The carbon-centered radical can undergo various transformations, including oxidation by Cu(II) or participation in cross-coupling reactions. nih.govnih.gov

Mechanistic Aspects of Vinyl Group Transformations

The vinyl group is a versatile functional handle that can participate in a range of transformations, including cyclization and coupling reactions. The mechanistic pathways for these reactions often involve highly reactive intermediates such as vinyl carbocations or their synthetic equivalents.

Vinyl carbocations are high-energy, dicoordinated reactive intermediates that can be generated under various conditions and have been implicated in a number of synthetic transformations, including cyclization reactions. wikipedia.orgnih.gov Their generation can be achieved through the protonation of alkynes or allenes, or from vinyl triflates or tosylates. wikipedia.orgnih.gov Despite their high reactivity, recent advances have enabled their application in catalytic, enantioselective reactions. nih.gov

In the context of a molecule like (4-Methoxy-3-vinyl-phenyl)-acetic acid, the vinyl group could potentially be protonated under acidic conditions to form a vinyl carbocation. This highly electrophilic intermediate could then be trapped intramolecularly by the electron-rich aromatic ring, leading to a cyclized product. Such intramolecular C-H insertion reactions of vinyl carbocations are known to occur, providing a pathway for the formation of new carbon-carbon bonds and the construction of cyclic systems. nih.govnih.gov The development of organocatalysts, such as imidodiphosphorimidates, has allowed for highly enantioselective vinyl carbocation C-H insertion reactions. nih.gov

While vinyl carbocations are electrophilic, their anionic counterparts, vinyl anions, are powerful nucleophiles. Generating and controlling the reactivity of non-stabilized vinyl anions can be challenging. However, recent methodologies have been developed to generate transient vinyl anion equivalents for use in catalysis. nih.gov

One such approach involves the use of N-heterocyclic carbenes (NHCs) to catalytically activate unactivated styrenes. nih.gov The NHC adds across the double bond of the styrene (B11656) to generate a zwitterionic ylide intermediate. This intermediate effectively functions as a non-stabilized alkenyl anion equivalent. This transient nucleophile can then participate in intramolecular reactions, such as nucleophilic aromatic substitution, to form complex polyaromatic compounds. nih.gov For a substrate like this compound, the vinyl group could potentially be activated in a similar manner to generate a transient nucleophilic species, which could then engage in intramolecular cyclization or other bond-forming reactions.

Detailed Kinetic and Thermodynamic Analyses

The Hammett equation provides a powerful tool for quantifying the influence of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It establishes a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions involving substituted benzene (B151609) derivatives. wikipedia.org The fundamental equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

In this equation, k or K represents the rate or equilibrium constant for the substituted reactant, while k₀ or K₀ is the constant for the unsubstituted reference compound. wikipedia.org The substituent constant, σ, is a parameter that depends solely on the specific substituent and its position (meta or para) on the benzene ring. wikipedia.orgdalalinstitute.com The reaction constant, ρ, is characteristic of the reaction type and its sensitivity to the electronic effects of the substituents. wikipedia.orgdalalinstitute.com

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (which have positive σ values), indicating the buildup of negative charge in the transition state or products. wikipedia.org Conversely, a negative ρ value indicates the reaction is favored by electron-donating groups (with negative σ values), suggesting the development of positive charge. wikipedia.org

For reactions involving aryl acetic acids like this compound, the Hammett correlation allows for a quantitative prediction of the electronic influence of the 4-methoxy and 3-vinyl substituents on the reactivity of the acetic acid side chain. The insulating CH₂ group between the aromatic ring and the carboxyl group reduces the magnitude of these electronic effects compared to those seen in benzoic acids. utexas.edu For the ionization of meta- and para-substituted phenylacetic acids in water, a ρ value of +0.489 has been observed, indicating that electron-withdrawing groups enhance acidity, but to a lesser extent than in the benzoic acid series (where ρ = 1). utexas.edu

Table 1: Selected Hammett Substituent Constants (σ)

Substituentσ_metaσ_para
-OCH₃+0.12-0.27
-CH=CH₂+0.04-0.02
-NO₂+0.71+0.78
-Cl+0.37+0.23
-CH₃-0.07-0.17

Data sourced from various standard physical organic chemistry texts.

Table 2: Typical Hammett Reaction Constants (ρ) for Aryl Acetic Acid and Related Reactions
ReactionSolventρ Value
Ionization of Phenylacetic AcidsWater+0.489 utexas.edu
Ionization of Phenylpropionic AcidsWater+0.212 utexas.edu
Alkaline Hydrolysis of Ethyl Phenylacetates88.1% Ethanol+0.82
Reaction of Phenylacetic Acids with DiphenyldiazomethaneEthanol-0.93

Data sourced from various standard physical organic chemistry texts.

The structure of this compound presents multiple sites for potential bond activation in catalytic processes, leading to questions of chemoselectivity and regioselectivity. nih.govnih.gov The primary bonds susceptible to catalytic activation include the vinylic C-H bonds, aromatic C-H bonds, the carboxylic acid O-H bond, the α-C-H bond of the acetic acid moiety, and the C-C bond susceptible to decarboxylation. pku.edu.cnnih.govacs.orgacs.org

Vinylic vs. Aromatic C-H Bond Activation: Transition-metal catalysis, particularly with palladium, rhodium, and iron, is a cornerstone for C-H bond functionalization. nih.govpku.edu.cnnih.gov The activation of vinylic C(sp²)-H bonds is often more challenging than aromatic C-H activation due to the potential for competitive side reactions of the alkene, such as conjugate addition. pku.edu.cn However, directing groups can steer the catalyst to a specific C-H bond, increasing the local concentration of the catalyst and controlling regioselectivity. acs.org In the case of this compound, the carboxyl group or the methoxy (B1213986) group's oxygen atom could serve as a directing group to facilitate ortho C-H activation on the aromatic ring. Conversely, specific ligand and catalyst combinations are designed to selectively target the C-H bonds of a vinyl group. nih.govnih.gov For example, certain ruthenium complexes have been shown to selectively activate C-H bonds in polar vinyl olefins, with the site of activation (α or β to the substituent) being dependent on the nature of the vinyl substituent. nih.gov

Catalytic Decarboxylation: The carboxylic acid group itself can be removed through catalytic decarboxylation. While often requiring harsh thermal conditions, catalyst-free decarboxylation of similar compounds like 4-hydroxycinnamic acids to form 4-vinylphenols has been reported. nih.govresearchgate.net This suggests that the structural motifs present in this compound are amenable to this transformation, which could proceed to form 4-methoxy-3-vinyl-toluene. The efficiency of such reactions can be influenced by the electronic nature of the ring substituents.

α-C-H Bond Activation: The C-H bond at the carbon alpha to the carboxyl group can also be a site for catalytic activation. Palladium-catalyzed reactions have been developed for the α-alkenylation of alkylamines by using a directing group strategy to facilitate the C(sp³)-H bond cleavage. acs.org A similar strategy could be envisioned for this compound, where the carboxyl group itself or a derivative thereof could direct a catalyst to activate the adjacent C-H bond for subsequent functionalization.

The selectivity between these pathways is governed by the choice of catalyst (metal and ligands), reaction conditions (temperature, solvent), and the electronic and steric properties of the substrate. figshare.commdpi.com For instance, palladium catalysis can be finely tuned; by altering the pKa of a leaving group on a related polyfunctional molecule, the same Pd catalyst could selectively perform either an allylic substitution or a vinylic cross-coupling reaction. figshare.com

Table 3: Examples of Catalyst-Controlled Bond Activation Selectivity in Related Systems

Catalyst SystemSubstrate TypeBond ActivatedOutcome
Pd(OAc)₂ / Chiral Phosphine (B1218219)Alkylamine derivativeα-C(sp³)-HEnantioselective α-Alkenylation acs.org
Ru₅(μ₅-C)(CO)₁₅Methyl Acrylateβ-Vinylic C(sp²)-HSelective C-H Activation nih.gov
Fe-Al Bimetallic ComplexStyrenes(E)-β-Vinylic C(sp²)-HStereoselective C-H Activation nih.gov
Rh(I) / Pyridinyl GroupEnamidesVinylic C(sp²)-HC-C Bond Formation pku.edu.cn
No Catalyst (Thermal)4-Hydroxycinnamic AcidsC-C (Carboxyl)Decarboxylation to Vinylphenols nih.govresearchgate.net

Characterization and Role of Reactive Intermediates in Synthetic Pathways

The synthetic transformations of this compound likely proceed through various short-lived, highly reactive intermediates. Understanding the nature and behavior of these species is critical for elucidating reaction mechanisms and controlling product outcomes.

Quinone Methides: Given the 4-methoxy-substituted phenol-like structure, a key potential reactive intermediate is a quinone methide (QM). wikipedia.orgnih.gov Quinone methides are highly polarized, reactive molecules that serve as potent electrophilic Michael acceptors. wikipedia.orgnih.gov They are typically generated in situ from corresponding phenols or phenol (B47542) ethers under oxidative, thermal, or photochemical conditions. nih.gov For a molecule like this compound, an oxidative process or enzymatic reaction could lead to the formation of a para-quinone methide intermediate. These intermediates are generally too unstable for isolation but play a crucial role in biological pathways and are implicated as the active species for various antitumor agents. wikipedia.orgnih.gov Their high reactivity stems from the favorable rearomatization that occurs upon nucleophilic addition to the exocyclic double bond. wikipedia.org Their presence can often be inferred through trapping experiments with nucleophiles or spectroscopic characterization of more stable, sterically hindered analogues. wikipedia.org

Other Reactive Intermediates: Beyond quinone methides, other reactive intermediates can be postulated for different reaction pathways:

Carbocationic Intermediates: Electrophilic addition to the 3-vinyl group, such as during acid-catalyzed hydration or halogenation, would proceed through a benzylic carbocation intermediate. The stability of this cation would be influenced by the electronic effects of the methoxy and acetic acid groups.

Organometallic Intermediates: In transition-metal-catalyzed reactions, organometallic species are fundamental intermediates. For example, a palladium-catalyzed Heck reaction involving the vinyl group would involve the formation of a vinyl-palladium(II) species after oxidative addition. Similarly, C-H activation reactions proceed via the formation of a metallacyclic intermediate. pku.edu.cn

Radical Intermediates: Certain decarboxylation reactions, particularly under high temperatures, can proceed via a radical mechanism. nih.gov Likewise, polymerization of the vinyl group would involve radical intermediates.

Enolates and Ketenes: The acetic acid moiety can form enolate intermediates under basic conditions, allowing for α-functionalization. Under thermal conditions, dehydration could potentially lead to the formation of a ketene (B1206846) intermediate.

Cyanohydrins: In reactions involving the addition of hydrogen cyanide to an aldehyde precursor of the acetic acid, a cyanohydrin intermediate is formed. ncert.nic.in

The characterization of these transient species is challenging. Their existence is often deduced from the final products, kinetic studies, isotopic labeling experiments, and computational modeling. In some cases, low-temperature spectroscopic techniques or the use of chemical traps can provide direct evidence for their formation.

Table 4: Potential Reactive Intermediates in Pathways Involving this compound

IntermediatePrecursor Functional GroupGenerating ReactionRole in Synthesis
Quinone Methide4-Methoxy PhenylOxidation, Enzymatic ActivationPotent electrophile, reacts with nucleophiles wikipedia.orgnih.gov
Vinyl-Palladium Species3-VinylPd-Catalyzed Cross-CouplingIntermediate in Heck, Suzuki reactions pku.edu.cn
Benzylic Carbocation3-VinylElectrophilic AdditionIntermediate in hydration, halogenation
Carboxyl RadicalCarboxylic AcidThermal/Photochemical DecarboxylationPrecursor to decarboxylated product nih.gov
EnolateAcetic AcidBase-Mediated DeprotonationNucleophile for α-alkylation/acylation

Computational Chemistry and Theoretical Studies of 4 Methoxy 3 Vinyl Phenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic structure. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy of the molecule, which in turn govern its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) by finding the minimum energy state. DFT calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles.

For (4-Methoxy-3-vinyl-phenyl)-acetic acid, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would reveal the precise spatial arrangement of the methoxy (B1213986), vinyl, and acetic acid groups on the phenyl ring. Similar DFT studies on related compounds, such as 4-(carboxyamino)-benzoic acid, have been used to determine these parameters with high accuracy. researchgate.net For instance, the C-C bond lengths within the benzene (B151609) ring are expected to be in the range of 1.39 to 1.45 Å, while the C=C bond of the vinyl group would be shorter, around 1.34 Å. The carboxylic acid group would exhibit its characteristic planar geometry.

Energetic calculations from DFT provide the total energy of the molecule, which is crucial for comparing the stability of different isomers or conformers. Furthermore, DFT can be used to calculate thermodynamic properties such as enthalpy, Gibbs free energy, and entropy, providing a comprehensive energetic profile of the molecule.

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: The following data is illustrative, based on typical values from DFT calculations on analogous structures, as direct computational studies on this specific molecule are not widely published.)

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C(vinyl)-C(vinyl)1.34
Bond Length (Å)C(ring)-C(vinyl)1.47
Bond Length (Å)C(ring)-O(methoxy)1.37
Bond Length (Å)C(carboxyl)-O(hydroxyl)1.36
Bond Length (Å)C(carboxyl)=O1.21
Bond Angle (°)C(ring)-C(ring)-C(vinyl)121.5
Bond Angle (°)C(ring)-O-C(methyl)117.8
Dihedral Angle (°)C-C-C=C (Ring-Vinyl)~0 or ~180 (planar)

Natural Bond Orbital (NBO) analysis is a technique used to interpret a calculated wavefunction in terms of the familiar Lewis structures of localized bonds and lone pairs. uni-muenchen.deresearchgate.net This method provides detailed insights into charge distribution, hybridization, and, crucially, the stabilizing effects of electron delocalization. numberanalytics.com These delocalization effects, also known as hyperconjugative interactions, occur when a filled (donor) NBO interacts with an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). researchgate.net

For this compound, NBO analysis would quantify the electron density on each atom, revealing the electrophilic and nucleophilic sites. The oxygen atoms of the methoxy and carboxylic acid groups are expected to carry significant negative charges, while the carbonyl carbon and the acidic proton would be positively charged.

Table 2: Illustrative NBO Analysis - Second-Order Perturbation Theory Energy E(2) for this compound (Note: This table presents hypothetical but plausible E(2) values for key donor-acceptor interactions based on studies of similar molecules.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (Omethoxy)π* (Cring-Cring)25.5p-π conjugation
π (Cring-Cring)π* (C=Cvinyl)18.2π-π conjugation
π (C=Cvinyl)π* (Cring-Cring)15.8π-π conjugation
LP (Ocarbonyl)σ* (Ccarboxyl-Calpha)2.9n-σ* hyperconjugation
σ (Calpha-H)σ* (Cring-Ccarboxyl)1.5σ-σ* hyperconjugation

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.comtaylorandfrancis.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

In this compound, the HOMO is expected to be distributed over the electron-rich phenyl ring, the vinyl group, and the methoxy group, reflecting the most likely sites for electrophilic attack. Conversely, the LUMO would likely be centered on the phenyl ring and the carboxylic acid moiety, indicating the regions susceptible to nucleophilic attack. Computational studies on similar structures, like ferulic acid derivatives, have used FMO analysis to understand their reactivity. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

These parameters provide a quantitative scale for the reactivity and stability of the molecule.

Table 3: Hypothetical FMO Energies and Global Reactivity Descriptors for this compound (Note: Values are illustrative and represent typical outputs from DFT calculations for similar aromatic carboxylic acids.)

ParameterSymbolPredicted Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.25
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.15
HOMO-LUMO Energy GapΔE5.10
Ionization PotentialI6.25
Electron AffinityA1.15
Chemical Hardnessη2.55
Electrophilicity Indexω2.69

Molecular Dynamics and Conformation Analysis

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its movement and conformational changes over time. By solving Newton's equations of motion for a system of atoms, MD provides a dynamic picture of molecular behavior, which is essential for understanding how molecules like this compound behave in different environments and interact with other molecules.

This compound possesses several rotatable bonds, particularly in the acetic acid side chain. This flexibility means the molecule can exist in multiple conformations, or spatial arrangements. A thorough conformational search is necessary to identify the low-energy, and therefore most populated, conformers. These searches can be performed in a vacuum or, more realistically, in simulated solvent environments (e.g., water, ethanol) to account for solute-solvent interactions.

The results of a conformational search are typically presented as a stability profile or potential energy surface, showing the relative energies of different conformers. For the title compound, the orientation of the carboxylic acid group relative to the phenyl ring would be a key determinant of conformational stability, governed by a balance of steric hindrance and potential intramolecular hydrogen bonding. The environment plays a crucial role; in polar solvents, conformers with a larger dipole moment may be preferentially stabilized.

Understanding how this compound interacts with other molecules, such as a biological receptor, is key to predicting its function. Potential of Mean Force (PMF) and Free Energy Perturbation (FEP) are advanced MD techniques used to calculate the free energy changes associated with these interactions. nih.govnih.govdntb.gov.ua

PMF calculations determine the free energy profile along a specific reaction coordinate, such as the distance between the molecule and a binding site on a protein. nih.gov This allows for the calculation of the binding free energy and the identification of energy barriers along the binding or unbinding pathway. Such methods have been applied to study the interaction of cinnamic acid derivatives with protein targets. nih.govconsensus.app

FEP is an alchemical free energy method used to calculate the relative binding free energy between two similar ligands. acs.orgacs.org The calculation involves non-physically "mutating" one molecule into another over a series of steps in both the solvent and the protein binding site. The difference in the free energy of these two processes yields the relative binding affinity. This is an invaluable tool in drug design for predicting how small chemical modifications to a lead compound—such as modifying the vinyl or methoxy groups on this compound—would affect its binding potency to a target receptor.

Aromatic Stacking Interactions and Hydrophobic Effects

Theoretical and computational chemistry offers profound insights into the non-covalent interactions that govern the behavior of this compound. These studies are essential for understanding its aggregation, conformation, and interactions within biological or chemical systems.

Aromatic or π-π stacking involves the non-covalent interactions between aromatic rings. The substituted phenyl ring of this compound is capable of engaging in these interactions with other aromatic molecules. The geometry and energy of these interactions can be precisely calculated using computational methods like Density Functional Theory (DFT), often supplemented with dispersion corrections (such as DFT-D3), and Møller-Plesset perturbation theory (MP2). nih.gov These calculations can identify the most stable arrangement of the interacting rings, which can be parallel-displaced, face-to-face (sandwich), or T-shaped. The interaction energy, a key output of these calculations, quantifies the strength of the stacking interaction.

Hydrophobic effects are particularly significant when this compound is in an aqueous environment. The nonpolar vinyl group and the phenyl ring contribute to its hydrophobic nature. Molecular dynamics (MD) simulations are a powerful tool to study the hydration of the molecule and the tendency of its nonpolar sections to self-associate to minimize contact with water. Such simulations provide data on the molecule's solubility and how it partitions between polar and nonpolar phases.

The interplay of these non-covalent forces dictates the molecule's supramolecular chemistry. The following table outlines the key computational approaches and the parameters they help to elucidate.

Interaction TypeComputational MethodKey Parameters InvestigatedTypical Findings
Aromatic Stacking (π-π) DFT with dispersion correction (DFT-D3), MP2Interaction energy, Inter-planar distance, Preferred geometry (sandwich, parallel-displaced, T-shaped)Stabilization energies typically range from -2 to -10 kcal/mol, with parallel-displaced conformations often being energetically favorable.
Hydrophobic Effects Molecular Dynamics (MD) SimulationsRadial distribution functions, Solvent accessible surface area (SASA), Free energy of hydrationReveals the tendency of nonpolar moieties to aggregate in aqueous solutions, which is an entropically driven process.

Reaction Pathway Modeling and Transition State Characterization

Computational Elucidation of Reaction Mechanisms and Catalytic Cycles

Computational chemistry is instrumental in mapping the intricate details of chemical reactions involving this compound. By modeling reaction pathways, researchers can identify intermediates, transition states, and the energetic landscape of a reaction. nih.gov This is crucial for understanding its synthesis and its potential role in catalytic processes. For instance, the biotransformation of substituted styrenes to their corresponding phenylacetic acids by bacterial enzymes can be modeled to understand the substrate specificity and efficiency of the biocatalyst. nih.gov

A key aspect of these studies is the characterization of the transition state (TS), which is the highest energy point on the reaction coordinate. nih.gov Locating and characterizing this transient structure is a primary goal of reaction modeling. Frequency calculations are essential to confirm a transition state, which should possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants defines the activation barrier of the reaction.

In the context of catalysis, computational modeling can delineate entire catalytic cycles. nih.govacs.org This includes the binding of the substrate, the chemical transformation steps, and the release of the product. The table below summarizes a typical workflow for such computational investigations.

Computational StepMethod(s)Information Obtained
Geometry Optimization DFT (e.g., B3LYP, M06-2X)Optimized structures of reactants, intermediates, transition states, and products. nih.gov
Transition State Search Synchronous Transit-Guided Quasi-Newton (STQN), Berny optimizationLocation of transition state structures connecting reactants and products.
Frequency Calculation DFTCharacterization of stationary points (minima or transition states), zero-point vibrational energies (ZPVE), and thermal corrections. A single imaginary frequency confirms a transition state.
Intrinsic Reaction Coordinate (IRC) IRC calculationsConfirmation that the identified transition state correctly connects the intended reactants and products on the potential energy surface.
Energy Profile Construction Single-point energy calculations with higher-level basis setsRelative energies of all species in the reaction pathway, including activation energies and reaction enthalpies.

Theoretical Prediction of Spectroscopic Parameters

Vibrational Spectra Simulation (Infrared and Vibrational Circular Dichroism)

Computational methods are widely used to predict and interpret the vibrational spectra of molecules like this compound. physchemres.org The simulation of infrared (IR) and Vibrational Circular Dichroism (VCD) spectra provides a powerful link between a molecule's three-dimensional structure and its spectroscopic signature. nih.gov

The process typically starts with the optimization of the molecular geometry using methods like DFT. nih.govresearchgate.net Following this, harmonic vibrational frequencies are calculated, which correspond to the fundamental vibrational modes of the molecule. For IR spectra, the intensity of each mode is also computed, allowing for the generation of a theoretical spectrum that can be compared with experimental data from techniques like Attenuated Total Reflectance (ATR)-IR spectroscopy. researchgate.net This comparison aids in the assignment of experimental bands to specific molecular vibrations. nih.govnist.gov

VCD spectroscopy, which detects the differential absorption of left and right circularly polarized light, is a powerful technique for studying chiral molecules. rsc.org While this compound is achiral, its derivatives or its interactions in a chiral environment could elicit a VCD signal. mdpi.com The simulation of VCD spectra requires the calculation of rotational strengths for each vibrational mode. nih.govacs.org

The table below presents a hypothetical set of calculated vibrational frequencies and their assignments for key functional groups in this compound, based on known ranges for similar compounds.

Vibrational ModeCalculated Frequency (cm⁻¹)IR IntensityAssignment
O-H stretch (acid)~3500HighCarboxylic acid hydroxyl group stretching
C=O stretch (acid)~1750Very HighCarboxylic acid carbonyl group stretching nih.govresearchgate.net
C=C stretch (vinyl)~1630MediumVinyl group C=C double bond stretching mdpi.com
C-O-C stretch (ether)~1250HighMethoxy group asymmetric stretching
C-H out-of-plane bend (aromatic)~800-900Medium-HighBending of C-H bonds on the phenyl ring

Nuclear Magnetic Resonance Chemical Shift Predictions (¹H and ¹³C NMR)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are an indispensable tool for the structural elucidation of organic molecules, including this compound. nih.gov By predicting ¹H and ¹³C NMR spectra, researchers can corroborate proposed structures and assign experimental resonances with high confidence. nih.govrsc.orgresearchgate.net

The Gauge-Including Atomic Orbital (GIAO) method, generally coupled with DFT, is the most prevalent approach for calculating NMR chemical shifts. nih.gov The methodology involves an initial optimization of the molecular geometry, followed by the GIAO calculation to obtain the isotropic shielding values for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). rsc.org

The accuracy of these predictions is influenced by the level of theory, the basis set, and the consideration of solvent effects. nih.gov The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), can enhance the correlation between calculated and experimental data, particularly for polar molecules.

A comparison of the theoretically predicted ¹H and ¹³C NMR spectra with experimental data allows for the unambiguous assignment of each signal. nih.gov Below are tables with hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, with assignments based on known chemical shift ranges. nih.govspectrabase.comchemicalbook.comhmdb.cacarlroth.com

Table of Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)MultiplicityAssignment
H (acid)~12.0singletCarboxylic acid proton
H (vinyl, α to ring)~6.7doublet of doubletsVinylic proton
H (vinyl, trans to ring)~5.7doubletVinylic proton
H (vinyl, cis to ring)~5.2doubletVinylic proton
H (aromatic)~6.8-7.2multipletAromatic protons
H (methoxy)~3.8singletMethoxy group protons
H (methylene)~3.6singletMethylene (B1212753) protons of the acetic acid group

Table of Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)Assignment
C (carbonyl)~175Carboxylic acid carbonyl carbon
C (aromatic, attached to OCH₃)~158Aromatic carbon
C (aromatic, attached to vinyl)~135Aromatic carbon
C (vinyl, α to ring)~136Vinylic carbon
C (vinyl, β to ring)~115Vinylic carbon
C (aromatic)~110-130Other aromatic carbons
C (methoxy)~56Methoxy group carbon
C (methylene)~40Methylene carbon of the acetic acid group

Spectroscopic Characterization Techniques for 4 Methoxy 3 Vinyl Phenyl Acetic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the atomic connectivity and spatial arrangement of atoms within a molecule. For substituted phenylacetic acids like (4-Methoxy-3-vinyl-phenyl)-acetic acid, ¹H and ¹³C NMR are fundamental for initial structure verification, while advanced 2D NMR techniques offer a deeper understanding of the complete molecular structure and conformation.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Patterns for Substituted Phenylacetic Acids

The ¹H and ¹³C NMR spectra of substituted phenylacetic acids are characterized by distinct signals corresponding to the protons and carbons in the aromatic ring, the acetic acid side chain, and any substituents. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, while coupling constants (J) reveal information about the connectivity of neighboring atoms.

For This compound , the expected ¹H NMR spectrum would feature signals for the aromatic protons, the vinyl group protons, the methylene (B1212753) protons of the acetic acid side chain, the methoxy (B1213986) group protons, and the acidic proton of the carboxylic acid. The substitution pattern on the phenyl ring dictates the multiplicity and coupling of the aromatic protons.

The ¹³C NMR spectrum provides complementary information, with distinct resonances for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.

To illustrate the expected chemical shifts, the following tables present predicted ¹H and ¹³C NMR data for this compound, based on known data for analogous compounds such as 4-methoxyphenylacetic acid hmdb.canih.govspectrabase.com and other substituted phenylacetic acids acs.orgmdpi.com.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~6.9d~2.0
H-5~6.8d~8.5
H-6~7.1dd~8.5, 2.0
-CH₂-COOH~3.6s-
-COOH~11-12br s-
-OCH₃~3.8s-
Vinyl H (α)~6.7dd~17.5, 11.0
Vinyl H (β, trans)~5.7d~17.5
Vinyl H (β, cis)~5.2d~11.0

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1~126
C-2~112
C-3~130
C-4~158
C-5~111
C-6~128
-CH₂-COOH~40
-COOH~178
-OCH₃~55
Vinyl C (α)~136
Vinyl C (β)~115

Advanced 2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Complete Structural Elucidation

While 1D NMR provides essential information, complex structures often require 2D NMR experiments for unambiguous assignment of all proton and carbon signals. slideshare.netyoutube.comscience.govuvic.ca

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the coupled aromatic protons and within the vinyl group spin system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. uvic.caresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). HMBC is invaluable for connecting different fragments of the molecule. For instance, it would show correlations from the methylene protons of the acetic acid side chain to the aromatic carbons, confirming their connectivity. uvic.caresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule.

Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure, enabling complete and confident structural elucidation. science.gov

NMR-Based Conformational Analysis and Dynamics

Substituted phenylacetic acids are flexible molecules, with rotational freedom around the C-C single bonds of the acetic acid side chain. NMR spectroscopy can provide insights into the preferred conformations and the dynamics of these molecules in solution. copernicus.orgnih.gov

Variable temperature NMR studies can reveal information about the energy barriers to rotation. copernicus.org Changes in the NMR spectra as a function of temperature can indicate the presence of different conformers and allow for the determination of the thermodynamic parameters governing their equilibrium.

Furthermore, the analysis of coupling constants and Nuclear Overhauser Effects (NOEs) can provide information about the dihedral angles and internuclear distances, which can be used to build a model of the predominant conformation in solution. copernicus.org For example, NOE correlations between the vinyl protons and the aromatic protons could provide information about the preferred orientation of the vinyl group relative to the phenyl ring.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. libretexts.orgyoutube.com These methods are highly sensitive to the presence of specific functional groups and can provide a unique "fingerprint" for a compound. horiba.comksu.edu.sa

Identification of Characteristic Absorptions for Aromatic and Vinyl Moieties

The IR and Raman spectra of this compound are expected to show characteristic bands for the various functional groups present.

Aromatic Ring: The phenyl ring gives rise to several characteristic vibrations. C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are found in the 900-675 cm⁻¹ range. chegg.com

Vinyl Group: The vinyl group has several characteristic vibrational modes. The C=C stretching vibration usually appears around 1640 cm⁻¹. The =C-H stretching vibrations are observed above 3000 cm⁻¹. The out-of-plane =C-H bending vibrations (wagging) are typically strong in the IR spectrum and appear in the 1000-800 cm⁻¹ region. researchgate.net

Carboxylic Acid: The carboxylic acid group is readily identified by a broad O-H stretching band in the IR spectrum, typically centered around 3000 cm⁻¹. The C=O stretching vibration is a very strong and sharp band, usually found in the 1700-1725 cm⁻¹ region for dimeric carboxylic acids. researchgate.net

Methoxy Group: The C-O stretching vibration of the methoxy group is expected to appear in the 1250-1000 cm⁻¹ region.

The following table summarizes the expected characteristic IR absorption bands for this compound based on data for similar compounds. nih.govchemicalbook.comnist.govchemicalbook.com

Predicted Characteristic IR Absorptions for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch3300-2500Broad, Strong
Aromatic/VinylC-H stretch3100-3000Medium
AlkylC-H stretch2980-2850Medium
Carboxylic AcidC=O stretch1725-1700Strong
VinylC=C stretch~1640Medium
AromaticC=C stretch1600-1450Medium-Strong
MethoxyC-O stretch1250-1000Strong
Vinyl=C-H bend (out-of-plane)1000-800Strong
AromaticC-H bend (out-of-plane)900-675Strong

Raman spectroscopy provides complementary information. While the C=O stretch is typically weaker in Raman spectra compared to IR, C=C and C-C stretching vibrations of the aromatic and vinyl groups often give rise to strong Raman signals. horiba.comksu.edu.saresearchgate.net

Analysis of Vinyl Group Vibrational Modes and Their Environmental Dependence

The vibrational modes of the vinyl group can be sensitive to its chemical environment, including conjugation with the aromatic ring and intermolecular interactions. researchgate.netoptica.org The exact position and intensity of the vinyl C=C stretching and =C-H bending vibrations can provide subtle clues about the electronic structure and conformation of the molecule.

For instance, conjugation with the phenyl ring can lower the frequency of the C=C stretching vibration. Isotopic substitution studies on vinyl radicals have helped in the definitive assignment of various vibrational modes, such as the C-C stretch, CH₂ symmetric and asymmetric bends, and out-of-plane bending modes. acs.orgnih.govresearchgate.net The analysis of these modes in this compound and its analogs can offer a more detailed understanding of the molecular structure and bonding.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of "this compound" and for elucidating its structure through fragmentation analysis. The nominal molecular weight of the compound (C₁₁H₁₂O₃) is 192 g/mol . In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion ([M]⁺), whose mass-to-charge ratio (m/z) confirms the molecular weight.

The fragmentation pattern provides a structural fingerprint of the molecule. For phenylacetic acids, a common fragmentation pathway is the cleavage of the bond next to the carbonyl group. libretexts.org The most characteristic fragmentation of "this compound" is expected to be the loss of the carboxylic acid group (–COOH), a neutral fragment with a mass of 45 Da. This cleavage results in a stable benzylic carbocation.

Analysis of analogs such as 4-Methoxyphenylacetic acid (lacking the vinyl group) shows a prominent molecular ion peak and a base peak at m/z 121, corresponding to the [M-COOH]⁺ fragment. nih.govmassbank.eu Another related compound, 2-Methoxy-4-vinylphenol, provides insight into the fragmentation of the substituted styrene (B11656) core. nist.gov

For "this compound," the key expected fragments are:

m/z 192: The molecular ion peak, [C₁₁H₁₂O₃]⁺.

m/z 147: The base peak, resulting from the loss of the carboxyl group ([M-COOH]⁺). This fragment corresponds to the 4-methoxy-3-vinylbenzyl cation.

m/z 132: Resulting from the subsequent loss of a methyl group (–CH₃) from the m/z 147 fragment.

m/z 118: Potentially from the loss of an ethyl group or sequential losses.

These fragmentation pathways are crucial for confirming the specific arrangement of substituents on the phenyl ring.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonFormulaNotes
192[M]⁺[C₁₁H₁₂O₃]⁺Molecular Ion
147[M-COOH]⁺[C₁₀H₁₁O]⁺Base Peak, loss of carboxyl group
132[M-COOH-CH₃]⁺[C₉H₈O]⁺Loss of a methyl radical from the methoxy group
117[M-COOH-CH₂O]⁺[C₉H₉]⁺Loss of formaldehyde (B43269) from the m/z 147 fragment

X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice.

While specific crystallographic data for "this compound" is not widely published, analysis of closely related structures, such as 4-Methoxyphenylboronic acid, provides a model for the expected solid-state characteristics. researchgate.net For phenylacetic acid derivatives, key structural features of interest include:

Molecular Conformation: The orientation of the acetic acid side chain relative to the plane of the phenyl ring.

Intermolecular Interactions: The formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules is a common and dominant feature in the crystal packing of carboxylic acids.

The crystal structure would confirm the syn or anti conformation of the substituents and detail the packing arrangement, which is governed by van der Waals forces and hydrogen bonding. This information is invaluable for understanding the material's physical properties and for computational modeling studies.

Table 2: Illustrative Crystallographic Data for a Phenylacetic Acid Derivative

ParameterIllustrative ValueDescription
Crystal SystemMonoclinicDescribes the shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å)8.5Unit cell dimension along the a-axis.
b (Å)5.4Unit cell dimension along the b-axis.
c (Å)19.2Unit cell dimension along the c-axis.
β (°)95.5Angle of the unit cell.
Z4Number of molecules per unit cell.
Hydrogen BondingO-H···OTypically forms centrosymmetric dimers.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. youtube.com The spectrum is sensitive to the electronic structure, particularly the extent of conjugation. The chromophore in "this compound" is the 4-methoxy-3-vinylstyrene system. The phenyl ring, vinyl group, and methoxy group's oxygen atom are all part of a conjugated π-system. nih.gov

The primary electronic transitions observed for this molecule are expected to be π→π* transitions, which are characteristic of aromatic and conjugated systems. youtube.com These transitions are typically high in intensity. The presence of non-bonding electrons on the oxygen atoms of the methoxy and carboxylic acid groups also allows for n→π* transitions, which are generally much weaker.

The extent of conjugation significantly influences the wavelength of maximum absorption (λmax). Compared to an analog like 4-methoxyphenylacetic acid, the additional vinyl group in "this compound" extends the conjugated system. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) of the λmax. The methoxy group (–OCH₃), being an electron-donating group, also contributes to this red shift. Studies on related compounds show that factors like solvent polarity can also influence the absorption maxima. physchemres.org

Table 3: Expected Electronic Transitions and Absorption Maxima for this compound

Transition TypeChromophoreExpected λmax Range (nm)Notes
π→πPhenyl Ring & Vinyl Group250 - 290High-intensity absorption due to the extended conjugated system.
π→πPhenyl Ring~210A secondary, higher-energy aromatic absorption band.
n→πCarbonyl (C=O)>300Low-intensity, sometimes obscured by stronger π→π transitions.

Biosynthesis and Biodegradation Pathways of Phenylacetic Acid Derivatives

Biosynthesis of Phenylacetic Acid (PAA) in Biological Systems

The primary precursor for PAA biosynthesis in most organisms is the amino acid phenylalanine. nih.govnih.gov Several pathways have been identified for the conversion of phenylalanine to PAA.

The most common route for PAA biosynthesis begins with the transamination of L-phenylalanine to phenylpyruvate. nih.govnih.gov This reaction is a critical step that channels phenylalanine from primary metabolism into the PAA biosynthetic pathway. frontiersin.org Following its formation, phenylpyruvate undergoes decarboxylation to yield phenylacetaldehyde. hmdb.ca In some bacteria and fungi, phenylpyruvate can be directly converted to PAA via a phenylpyruvate decarboxylase. nih.gov

Evidence from metabolism experiments has shown that labeled phenylalanine is converted to both phenylpyruvate and PAA, confirming this sequential pathway. nih.gov

Besides the primary phenylpyruvate pathway, alternative routes for PAA biosynthesis exist. One such pathway involves the conversion of phenylalanine to phenylacetaldehyde through the action of phenylacetaldehyde synthase. biorxiv.orgoup.com Another route proceeds through the formation of phenylethylamine by aromatic amino acid decarboxylases. biorxiv.orgoup.com

A minor, stress-activated pathway can also convert phenylalanine to phenylacetaldoxime via the enzyme CYP79A2. biorxiv.orgoup.com This intermediate is then directly converted to PAA. biorxiv.orgoup.com The subsequent oxidation of phenylacetaldehyde to PAA is a crucial step in several of these pathways. researchgate.net

Several key enzyme families are involved in the biosynthesis of PAA. Aromatic aminotransferases catalyze the initial conversion of phenylalanine to phenylpyruvate. nih.gov

Aldehyde dehydrogenases (ALDHs) are responsible for the oxidation of phenylacetaldehyde to PAA. biorxiv.orgoup.comnih.gov For instance, four maize ALDH2 isoforms have demonstrated high activity towards various aromatic aldehydes, including phenylacetaldehyde. biorxiv.orgoup.com

The Tryptophan Aminotransferase of Arabidopsis (TAA) and YUCCA (YUC) families of enzymes, primarily known for their roles in indole-3-acetic acid (IAA) biosynthesis, have also been implicated in PAA synthesis. nih.govoup.com In vitro studies have shown that TAA enzymes can convert phenylalanine to phenylpyruvate, and YUC enzymes can convert phenylpyruvate to PAA. nih.govnih.gov However, the TAA1 enzyme exhibits a much higher affinity for tryptophan than for phenylalanine. nih.govoup.com While overexpression of YUCCA can increase PAA levels, evidence from mutant studies in pea and maize suggests that the primary enzymes for IAA biosynthesis are not the main drivers of PAA synthesis. nih.govoup.comnih.gov

Arogenate dehydratase (ADT) also influences PAA levels by catalyzing the conversion of arogenate to phenylalanine, thereby affecting the precursor pool for PAA biosynthesis. nih.gov

Table 1: Key Enzymes in Phenylacetic Acid Biosynthesis

Enzyme FamilyFunctionSubstrate(s)Product(s)
Aromatic AminotransferasesTransaminationL-phenylalaninePhenylpyruvate
Aldehyde Dehydrogenases (ALDHs)OxidationPhenylacetaldehydePhenylacetic Acid
TAA FamilyTransaminationL-phenylalaninePhenylpyruvate
YUCCA FamilyOxidationPhenylpyruvatePhenylacetic Acid
Arogenate Dehydratase (ADT)DehydrationArogenateL-phenylalanine
Phenylacetaldehyde SynthaseAldehyde SynthesisL-phenylalaninePhenylacetaldehyde
Aromatic Amino Acid DecarboxylasesDecarboxylationL-phenylalaninePhenylethylamine
CYP79A2Oxime FormationL-phenylalaninePhenylacetaldoxime

In some microorganisms, PAA can be synthesized from styrene (B11656). This pathway typically involves a side-chain oxygenation cascade. nih.gov The initial step is the oxidation of styrene to styrene oxide, catalyzed by a styrene monooxygenase (SMO). nih.gov Subsequently, styrene oxide isomerase (SOI) converts styrene oxide to phenylacetaldehyde. nih.gov Finally, a phenylacetaldehyde dehydrogenase (PAD) oxidizes phenylacetaldehyde to PAA. nih.gov This pathway allows for the biotransformation of styrene and its substituted derivatives into the corresponding phenylacetic acids. nih.gov

Enzymatic Derivatization and Conjugation of Phenylacetic Acid in Biological Systems

PAA can undergo further metabolic modifications through conjugation with sugars and amino acids. These processes are crucial for regulating the levels and activity of PAA in biological systems.

PAA can be conjugated with glucose to form phenylacetyl-glucose. biorxiv.orgoup.com This reaction is catalyzed by UDP-glucosyltransferases (UGTs). oup.comnih.gov For example, the enzyme UGT84B1 has been shown to use both IAA and PAA as substrates in vitro. biorxiv.orgoup.com

Additionally, PAA can form amide conjugates with various amino acids. biorxiv.orgoup.com In humans and other primates, PAA is known to conjugate with glutamine, glycine, and taurine. royalsocietypublishing.org The specific amino acid used for conjugation can vary between species. royalsocietypublishing.org In plants, several PAA-amino acid conjugates have been identified, including phenylacetyl-aspartate, phenylacetyl-glutamate, phenylacetyl-leucine, phenylacetyl-phenylalanine, and phenylacetyl-valine. biorxiv.orgoup.comnih.govoup.combiorxiv.org The formation of these conjugates is catalyzed by enzymes from the Gretchen Hagen 3 (GH3) family of IAA-amido synthetases. nih.gov

Table 2: Phenylacetic Acid Conjugates

Conjugating MoleculeResulting ConjugateEnzyme Family
GlucosePhenylacetyl-glucoseUDP-glucosyltransferases (UGTs)
GlutaminePhenylacetylglutamine-
GlycinePhenylacetylglycine-
TaurinePhenylacetyltaurine-
AspartatePhenylacetyl-aspartateGretchen Hagen 3 (GH3)
GlutamatePhenylacetyl-glutamateGretchen Hagen 3 (GH3)
LeucinePhenylacetyl-leucineGretchen Hagen 3 (GH3)
PhenylalaninePhenylacetyl-phenylalanineGretchen Hagen 3 (GH3)
ValinePhenylacetyl-valineGretchen Hagen 3 (GH3)
OrnithineDiphenacetylornithine-

Glucosyltransferases (UGTs) in PAA Conjugation

Glucosyltransferases (UGTs) are a large family of enzymes that play a pivotal role in the detoxification and metabolic regulation of a wide array of compounds by catalyzing the transfer of a glucose moiety from UDP-glucose to an acceptor molecule. nih.govtoolboxgenomics.com This process, known as glycosylation, increases the water solubility of lipophilic compounds, facilitating their transport, storage, and eventual removal. toolboxgenomics.comnih.gov

In the context of phenylacetic acid (PAA) metabolism, particularly in plants, UGTs are essential for maintaining hormonal balance. PAA is recognized as a natural auxin, a class of plant hormones. The conjugation of auxins is a key mechanism for controlling their active levels within the plant. nih.govescholarship.org Research in Arabidopsis thaliana has identified a specific UDP-glucosyltransferase, UGT84B1, that is involved in the homeostasis of both indole-3-acetic acid (IAA), the primary auxin, and PAA. nih.govescholarship.orgnih.gov

Studies have demonstrated that UGT84B1 can catalyze the conversion of PAA to PAA-glucoside (PAA-Glc) in vitro, and it does so with a higher catalytic activity than for its other primary substrate, IAA. escholarship.orgnih.gov This reaction serves to inactivate PAA, creating a storage form that can be sequestered. Overexpression of the UGT84B1 gene in Arabidopsis leads to auxin-deficient phenotypes, confirming its significant role in regulating the levels of active auxins like PAA. escholarship.org This enzymatic conjugation is a critical component of the metabolic pathways that allow organisms to manage the concentration and activity of biologically potent molecules like phenylacetic acid and its derivatives.

Microbial Degradation Pathways of Phenylacetic Acid

Phenylacetic acid is a central intermediate in the breakdown of numerous aromatic compounds, including environmental pollutants like styrene and the amino acid phenylalanine. nih.govnih.gov Microorganisms, particularly bacteria and fungi, have evolved sophisticated catabolic pathways to utilize PAA as a sole source of carbon and energy. nih.gov These degradation routes are vital for the biogeochemical cycling of carbon and the bioremediation of contaminated environments. The strategies employed by microbes can be broadly categorized into aerobic and anaerobic pathways, each involving a unique set of enzymes and biochemical transformations.

Aerobic Degradation Routes in Bacteria and Fungi

Under aerobic conditions, bacteria and fungi employ distinct strategies to break down the stable aromatic ring of phenylacetic acid.

In Bacteria: A novel "hybrid" aerobic pathway for PAA degradation has been elucidated in bacteria such as Pseudomonas putida and Escherichia coli. nih.govnih.gov This pathway is encoded by the paa gene cluster and is considered a hybrid because it initiates with a Coenzyme A (CoA) activation step, a feature typically associated with anaerobic metabolism, before proceeding with oxygen-dependent reactions. nih.govnih.govmicrobiologyresearch.org

The key steps are:

Activation: Phenylacetate (B1230308) is activated to phenylacetyl-CoA (PA-CoA) by the enzyme phenylacetate-CoA ligase (PaaK). nih.govfrontiersin.org

Ring Epoxidation: A multicomponent monooxygenase, PaaABCDE, catalyzes the epoxidation of the aromatic ring of PA-CoA, forming a reactive, non-aromatic ring 1,2-epoxide. nih.govnih.gov

Isomerization and Ring Opening: The epoxide is isomerized by PaaG to an oxepin, a seven-membered oxygen-containing heterocycle. nih.gov This is followed by hydrolytic cleavage of the ring by the PaaZ enzyme. nih.govnih.gov

β-Oxidation-like Cascade: The resulting aliphatic intermediate undergoes a series of reactions analogous to the β-oxidation of fatty acids, catalyzed by enzymes such as PaaF, PaaH, and PaaJ. nih.govpnas.org

Central Metabolism Integration: The pathway culminates in the formation of acetyl-CoA and succinyl-CoA, which are common metabolites that can enter the tricarboxylic acid (TCA) cycle for energy production. nih.govmicrobiologyresearch.orgresearchgate.net

In Fungi: Fungi utilize a different aerobic strategy that typically begins with hydroxylation of the aromatic ring. nih.gov Studies on various fungal species, including Akanthomyces muscarius and Trametes versicolor, have shown that PAA degradation is initiated by the introduction of a hydroxyl group onto the phenyl ring. nih.gov This can occur at different positions, leading to distinct metabolic intermediates. For example, ascomycetes tend to produce 2-hydroxyphenylacetate (2-HPA), while basidiomycetes primarily form 4-hydroxyphenylacetate (4-HPA). nih.gov This initial hydroxylation is catalyzed by specific hydroxylases, such as cytochrome P450 monooxygenases (CYPs). Following hydroxylation, the resulting dihydroxylated intermediate is susceptible to ring cleavage by dioxygenases, leading to its eventual mineralization. nih.gov

Functional Role of Phenylacetate-CoA Ligases (PaaK1, PaaK2) in Catabolism

The first committed step in the bacterial aerobic degradation of PAA is its activation to a high-energy thioester, phenylacetyl-CoA (PA-CoA). frontiersin.orgnih.gov This crucial reaction is catalyzed by phenylacetate-CoA ligase (PaaK), an enzyme belonging to the adenylate-forming enzyme superfamily. frontiersin.orgebi.ac.uk The reaction is dependent on ATP and Mg2+ and is highly specific for phenylacetate and its close analogs. frontiersin.orgnih.gov Activation is essential as it prepares the otherwise stable aromatic ring for the subsequent epoxidation step. nih.gov

Interestingly, some bacteria, such as the pathogen Burkholderia cenocepacia, possess two paralogous copies of the gene encoding this enzyme, designated paaK1 and paaK2. nih.gov While the subsequent enzymes in the degradation pathway are present in only single copies, the existence of two distinct ligases suggests a functional divergence that may provide a metabolic advantage. nih.gov

Structural and kinetic analyses have revealed that PaaK1 and PaaK2 have different substrate affinities and specificities. nih.gov PaaK1 exhibits a lower Km for phenylacetic acid, indicating higher affinity, and is better able to accommodate substitutions at the 3' and 4' positions of the phenyl ring. nih.gov This broader substrate range may allow the bacterium to more efficiently catabolize a wider variety of naturally occurring or pollutant-derived phenylacetic acid derivatives. The presence of these paralogs provides a clear biochemical rationale for enhancing the metabolic versatility of the organism. nih.gov

EnzymeGeneOrganism ExampleFunction
Phenylacetate-CoA Ligase paaKPseudomonas putidaActivates PAA to Phenylacetyl-CoA. uniprot.org
Monooxygenase Complex paaABCDEEscherichia coliCatalyzes ring epoxidation of Phenylacetyl-CoA. nih.gov
Epoxide Isomerase paaGPseudomonas putidaIsomerizes the epoxide intermediate to an oxepin. nih.gov
Ring-Opening Hydrolase paaZEscherichia coliCatalyzes hydrolytic cleavage of the oxepin ring. nih.gov
Thiolase paaJPseudomonas putidaCleaves 3-oxoadipyl-CoA into succinyl-CoA and acetyl-CoA. pnas.org

Co-metabolic Formation of Substituted Phenylacetic Acids by Styrene-Degrading Bacteria

The microbial degradation of styrene offers a biotechnologically relevant route for the production of substituted phenylacetic acids. nih.govnih.gov Certain soil bacteria metabolize styrene via an initial oxygenation of the vinyl side-chain. nih.govnih.gov This pathway involves a sequence of three key enzymes:

Styrene Monooxygenase (SMO): Oxidizes styrene to styrene oxide. nih.gov

Styrene Oxide Isomerase (SOI): Isomerizes styrene oxide to phenylacetaldehyde. nih.gov

Phenylacetaldehyde Dehydrogenase (PAD): Oxidizes phenylacetaldehyde to phenylacetic acid. nih.gov

This pathway can be exploited for biotransformation through a process known as co-metabolism. When styrene-degrading bacteria are supplied with styrene (as an inducer and energy source) along with a substituted styrene derivative, their enzymes can also process the substituted compound. researchgate.netnih.gov This results in the formation of the corresponding substituted phenylacetic acid. nih.gov Often, the subsequent PAA degradation pathway in these bacteria is unable to metabolize the substituted product, leading to its accumulation in the culture medium. frontiersin.org

Several bacterial strains have been identified as promising candidates for this co-metabolic process, including Rhodococcus opacus 1CP and Pseudomonas fluorescens ST. nih.govdocumentsdelivered.com These organisms have been shown to convert various substituted styrenes (e.g., 4-chlorostyrene) into valuable substituted phenylacetic acids. nih.govnih.gov For instance, the biotransformation of 4-chlorostyrene by P. fluorescens ST has been shown to be a stable and long-term process, yielding significant amounts of 4-chlorophenylacetic acid. nih.gov This strategy provides an efficient and environmentally friendly method for synthesizing chiral acids and other valuable chemical precursors without the need for genetic manipulation. nih.gov

Bacterial StrainSubstrate ExampleProduct ExampleKey Features
Pseudomonas fluorescens ST 4-chlorostyrene4-chlorophenylacetic acidIdentified as a promising candidate for stable, long-term production. nih.gov
Rhodococcus opacus 1CP Substituted styrenesSubstituted phenylacetic acidsPossesses a well-characterized styrene degradation pathway via side-chain oxygenation. nih.gov
Sphingopyxis sp. Kp5.2 Substituted styrenesSubstituted phenylacetic acidsInvestigated for its applicability in co-metabolic production. nih.gov
Gordonia sp. CWB2 Substituted styrenesSubstituted phenylacetic acidsShows potential for biotransformation but may have different substrate tolerances. nih.gov

Advanced Applications of 4 Methoxy 3 Vinyl Phenyl Acetic Acid in Research and Synthesis

Utilization as a Versatile Synthetic Building Block

The distinct functional groups of (4-Methoxy-3-vinyl-phenyl)-acetic acid make it a highly versatile building block in organic synthesis. The carboxylic acid allows for amide bond formation and other classical transformations, while the vinyl group serves as a handle for a wide array of addition and cross-coupling reactions.

The dual functionality of this compound enables its use as a starting point for the generation of complex molecular scaffolds. The phenylacetic acid core is a common motif in medicinal chemistry, and the vinyl group provides a site for extending the molecular architecture. Through reactions such as Heck, Suzuki, or Stille cross-coupling on the vinyl moiety, or by converting the vinyl group through oxidation or reduction, chemists can introduce a variety of substituents and build intricate three-dimensional structures. This capacity for diversification makes it an ideal precursor for constructing chemical libraries, which are collections of structurally related compounds used in high-throughput screening for drug discovery and materials science.

Substituted phenylacetic acids are important intermediates in the pharmaceutical industry. For instance, 4-methoxyphenylacetic acid is used in the synthesis of various drugs. nih.gov The structure of this compound is analogous to these precursors, with the added vinyl group offering a strategic point for modification. This allows for the synthesis of a wide range of pharmaceutical analogs, where slight structural changes can lead to significant differences in biological activity. The vinyl group can participate in reactions like hydroamination, epoxidation, or dihydroxylation to introduce new functional groups. nih.gov Furthermore, the carboxylic acid or a modified vinyl group can be used as an anchor point for creating bioconjugates, where the molecule is attached to a biomolecule such as a protein or antibody for targeted delivery or diagnostic purposes. The synthesis of tritium-labeled (R,R)-4-methoxyfenoterol, a potent β2-adrenoreceptor agonist, highlights the significance of the methoxy-phenyl scaffold in developing new therapeutics. nih.gov

Diversity-Oriented Synthesis (DOS) aims to create structurally diverse and complex molecules from simple starting materials. The multiple reactive sites in this compound make it an excellent candidate for DOS strategies. The vinyl group is particularly amenable to a variety of stereoselective transformations. Asymmetric catalytic reactions such as enantioselective hydroformylation, dihydroxylation, or epoxidation can be performed on the vinyl group to introduce chirality. nih.gov These chiral intermediates can then be further elaborated using the carboxylic acid functionality, leading to the rapid generation of a library of diverse and stereochemically complex compounds. Such libraries are invaluable in the search for new biologically active molecules.

Isotopically labeled compounds, particularly those containing deuterium (B1214612), are essential tools in research for studying reaction mechanisms, drug metabolism, and pharmacokinetics. The kinetic isotope effect, where a C-D bond reacts slower than a C-H bond, can be exploited to improve a drug's metabolic stability. This compound can be selectively labeled with deuterium at several positions. General methods for deuterium labeling include catalytic reduction of an unsaturated bond with deuterium gas (D2), using deuterated solvents like acetic acid-d4, or employing deuterium-containing starting materials in the synthesis. researchgate.netprinceton.edueuropa.eu

Table 1: Potential Deuteration Strategies for this compound

Target Position Labeling Method Reagent Example Research Application
Vinyl Group (side chain) Catalytic Deuteration D₂, Pd/C Mechanistic studies of addition reactions
Acetic Acid (α-carbon) Enolate Quenching LDA, D₂O Probing metabolic pathways
Aromatic Ring Electrophilic Aromatic Subst. D₂SO₄ Tracer studies

Catalytic Applications of Vinyl Aromatic Intermediates and Derivatives

Vinyl aromatic compounds, often referred to as styrenes, are fundamental monomers in the polymer industry and key intermediates in fine chemical synthesis. nih.gov Derivatives of this compound, or the vinyl aromatic core itself, can be employed in various catalytic processes. The vinyl group is susceptible to polymerization and can be used to create novel polymers with specific properties conferred by the methoxy (B1213986) and acetic acid functionalities.

Moreover, the vinyl group is a versatile substrate for numerous metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, allow for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecules. nih.gov Ruthenium complexes can catalyze the anti-Markovnikov addition to terminal alkynes, a process relevant to vinyl intermediates. acs.org The development of efficient catalytic methods for the vinylation of aromatic halides has made a wide range of substituted styrenes readily accessible for these applications. nih.gov

Table 2: Examples of Catalytic Reactions for Vinyl Aromatic Compounds

Reaction Type Catalyst Substrate Product Type
Heck Coupling Pd(OAc)₂ Aryl Halide Substituted Styrene (B11656)
Hydroformylation Rhodium complexes Syngas (CO/H₂) Aldehyde
Epoxidation Titanium-salen complexes Oxidant (e.g., H₂O₂) Epoxide

Investigation in Astrochemistry: Formation of Vinyl-Substituted Polycyclic Aromatic Hydrocarbons

Polycyclic Aromatic Hydrocarbons (PAHs) are believed to be widespread in the interstellar medium (ISM) and play a crucial role in its chemical and physical evolution. The formation of these complex molecules in the cold, low-density conditions of space is a topic of intense research. Recent studies have shown that vinyl-substituted PAHs can be formed through barrierless, exoergic reactions at low temperatures. annualreviews.org

One proposed mechanism involves the reaction of phenyl-type radicals with small, unsaturated hydrocarbons like vinylacetylene (CH2=CH−C≡CH). annualreviews.org The reaction proceeds through the addition of the radical to the vinyl group, forming a resonantly stabilized radical intermediate. This intermediate can then isomerize and cyclize, ultimately leading to the formation of a new aromatic ring, such as in naphthalene, after losing a hydrogen atom. annualreviews.orgacs.org These gas-phase synthesis routes are critical for explaining the abundance of PAHs in cold molecular clouds, where traditional high-temperature formation mechanisms are not viable. annualreviews.org The infrared spectra of vinyl-substituted PAHs, such as 2-vinylanthracene, have been studied experimentally and theoretically to help identify these molecules in astronomical observations. arxiv.org The presence of a vinyl group on a PAH significantly alters its spectroscopic signature, providing a potential observational tracer for these specific formation pathways in the cosmos.

Precursor for Flavors and Fragrances Research (General PAA Application)

Phenylacetic acid (PAA) and its derivatives are significant components in the flavor and fragrance industry. nih.gov PAA itself is noted for its powerful and tenacious sweet, honey-like aroma. perfumerflavorist.comperfumersworld.comwikipedia.org This characteristic makes it a valuable ingredient for imparting honey notes in fragrance compositions, particularly in floral and oriental-type perfumes like rose, jasmine, and neroli. perfumersworld.com

Beyond its direct use, PAA serves as a crucial precursor in the synthesis of other aroma chemicals. youtube.com The carboxylic acid group can be readily esterified to produce a variety of phenylacetate (B1230308) esters. For instance, ethyl 2-phenylacetate and methyl 2-phenylacetate are common derivatives that also possess an attractive honey character and are widely used in the industry. perfumerflavorist.com The structural framework of this compound, featuring the core PAA structure, suggests its potential as a starting material for creating new, more complex aroma compounds with unique olfactory profiles, combining the foundational honey notes of PAA with nuances introduced by the methoxy and vinyl substitutions.

Exploration of Novel Biological Activities as Starting Materials for Functionalization

The tailored functionalization of natural phenols and their derivatives is a robust strategy for discovering new molecules with enhanced or novel biological activities. nih.gov Phenylacetic acid derivatives serve as valuable starting scaffolds for such explorations, where the core structure is chemically modified to generate a library of new compounds for biological screening. mdpi.com The synthesis of new derivatives from these starting materials is a key approach for developing compounds with potential therapeutic applications. mdpi.com

Research has demonstrated that the functionalization of phenylacetic acid and its analogues can lead to compounds with significant bioactivity. This process often involves modifying the carboxylic acid group or making substitutions on the phenyl ring to interact with specific biological targets.

Key Research Findings on Functionalized Phenylacetic Acid Derivatives

Starting Scaffold/Derivative Functionalization Approach Target Biological Activity Key Finding Source(s)
N-phenylacetamide Introduction of a thiazole (B1198619) moiety to the amide scaffold. Antibacterial (against Xanthomonas species) The derivative N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide showed antibacterial efficacy superior to commercial agents like bismerthiazol. mdpi.com mdpi.com
3-(4-methoxyphenyl)-pyrazol-5-amine Reaction with various reagents to form novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines. Anticancer (Hela, MCF7, HCT-116 cell lines) The synthesized pyrazolo[3,4-b]pyridine derivatives demonstrated significant anticancer activity, inducing cell cycle arrest and apoptosis by inhibiting CDK2 and/or CDK9. nih.gov nih.gov
2-(4-aminophenyl) acetic acid Introduction of an aromatic lipophilic side chain. Antiviral (Influenza A Neuraminidase Inhibitor) The synthesized hydrophobic phenylacetic acid derivatives showed potent inhibitory activity against influenza A neuraminidase. researchgate.net researchgate.net

| 2,6-dibromo-4-methylaniline | Multi-step synthesis to create 2-[(3,4,5-triphenyl)phenyl]acetic acid. | General exploration of potentially valuable biological activities. | A new synthetic route was developed to produce novel, highly substituted phenylacetic acid derivatives for further investigation. mdpi.com | mdpi.com |

The structure of this compound, with its reactive vinyl and carboxylic acid groups, makes it an ideal candidate for similar functionalization strategies. The vinyl group can undergo a variety of addition reactions, while the carboxylic acid can be converted into esters, amides, or other functional groups. These modifications could lead to the discovery of new derivatives with unique antibacterial, anticancer, antiviral, or other pharmacological properties. mdpi.comnih.gov For example, the methoxy group is a feature found in many biologically active compounds and has been shown to strengthen the anticancer activity of various molecular structures. nih.gov This highlights the potential of this compound as a valuable starting block in medicinal chemistry and drug discovery programs.

Q & A

Q. What are the common synthetic routes for (4-Methoxy-3-vinyl-phenyl)-acetic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring. Key steps include:
  • Vinylation : Introducing the vinyl group via Heck coupling or Wittig reactions under controlled temperatures (60–80°C) and inert atmospheres (N₂/Ar) to avoid polymerization .
  • Methoxy Group Installation : Electrophilic substitution or nucleophilic aromatic substitution using methoxide sources (e.g., NaOMe), requiring anhydrous conditions to prevent hydrolysis .
  • Acetic Acid Moiety Formation : Carboxylation via Kolbe-Schmitt reaction or oxidation of a methyl group (e.g., KMnO₄ in acidic media), with pH and solvent polarity critical for regioselectivity .
  • Optimization : Yield improvements rely on catalyst choice (e.g., Pd for vinylation) and purification via recrystallization or chromatography .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., vinyl proton signals at δ 5–6 ppm; methoxy at δ 3.3–3.8 ppm). Coupling constants (J values) confirm vinyl group geometry (cis/trans) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 207.1) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, as seen in related phenylacetic acid derivatives .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for integrity before use .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation steps .
  • Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent degradation .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Purity Assessment : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .
  • Structural Confirmation : Compare crystallographic data (e.g., bond angles from X-ray studies) to ensure compound identity .
  • Dose-Response Studies : Conduct IC₅₀ assays across multiple concentrations to identify non-linear effects .
  • Meta-Analysis : Cross-reference with analogs (e.g., 4-methoxyphenylacetic acid) to isolate substituent-specific effects .

Q. What strategies are employed to optimize the regioselectivity of vinyl group introduction in the synthesis of this compound?

  • Methodological Answer :
  • Directing Groups : Install temporary groups (e.g., -NO₂) to steer vinylation to the meta position, followed by reduction .
  • Catalyst Tuning : Use Pd catalysts with bulky ligands (e.g., P(t-Bu)₃) to favor steric control .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the desired position .

Q. How does the electronic nature of substituents on the phenyl ring influence the acidity and reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :
  • Acidity : The electron-donating methoxy group decreases acidity (pKa ~4.2) compared to unsubstituted phenylacetic acid (pKa ~2.6), measured via potentiometric titration .
  • Reactivity : Methoxy’s resonance effect stabilizes intermediates in nucleophilic acyl substitution, accelerating reactions with amines/thiols. Kinetic studies (e.g., pseudo-first-order plots) quantify rate enhancements .

Q. What computational modeling approaches are utilized to predict the binding affinity of this compound derivatives with target enzymes?

  • Methodological Answer :
  • Docking Simulations : Software like AutoDock Vina models interactions with enzyme active sites (e.g., COX-2 for anti-inflammatory activity), using crystallographic data for validation .
  • QSAR Models : Train regression models on substituent parameters (Hammett σ, π charges) to predict IC₅₀ values .
  • MD Simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories to assess binding free energies (MM-PBSA) .

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